Cannabinol

Catalog No.
S004639
CAS No.
521-35-7
M.F
C21H26O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabinol

CAS Number

521-35-7

Product Name

Cannabinol

IUPAC Name

6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3

InChI Key

VBGLYOIFKLUMQG-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Synonyms

Alternative Name: CBN

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

The exact mass of the compound Cannabinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids. It belongs to the ontological category of dibenzopyran in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Other aromatic polyketides [PK1312]. However, this does not mean our product can be used or applied in the same or a similar way.

Cannabinol (CBN), CAS 521-35-7, is a phytocannabinoid primarily formed through the non-enzymatic oxidation of tetrahydrocannabinol (THC). Unlike its precursor, it is generally considered non-psychoactive or only mildly psychoactive. CBN acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), though its binding affinity is notably lower than that of THC. This distinct pharmacological profile, combined with its status as a stable degradation product, makes it a specific tool for research and formulation where the effects of THC are not desired or need to be quantified as a reference.

Substituting Cannabinol (CBN) with more common cannabinoids like THC or CBD is unsuitable for targeted applications due to significant differences in receptor pharmacology, psychoactivity, and chemical stability. CBN's affinity for the CB1 receptor is approximately 10-fold lower than that of THC, resulting in significantly reduced psychotropic effects. Furthermore, as the stable oxidation product of THC, procuring pure CBN is critical for creating analytical standards for THC degradation studies and for formulating products where stability under heat and light is a primary concern. Using crude extracts or aged THC material introduces significant variability and impurities, compromising experimental reproducibility and final product consistency.

Differentiated Cannabinoid Receptor Affinity Profile for Selective Pathway Investigation

Cannabinol (CBN) demonstrates a significantly lower binding affinity for the CB1 receptor compared to Δ⁹-THC, making it a preferable tool for investigating cannabinoid pathways with minimal psychoactive interference. Published data show the Ki value of CBN at the human CB1 receptor to be 211.2 nM, which is approximately 10 times higher (indicating lower affinity) than that of Δ⁹-THC, which has a Ki of 21 nM. This quantitative difference confirms CBN as a much weaker CB1 agonist, a critical factor for researchers needing to isolate CB2-mediated effects or other non-CB1 pathways without the potent CNS effects of THC.

Evidence DimensionBinding Affinity (Ki) at Human CB1 Receptor
Target Compound Data211.2 nM for Cannabinol (CBN)
Comparator Or Baseline21 nM for Δ⁹-Tetrahydrocannabinol (THC)
Quantified Difference~10-fold lower affinity than THC
ConditionsIn vitro competitive binding assays against human CB1 receptors.

This allows researchers to investigate cannabinoid receptor signaling with substantially reduced psychoactive effects compared to using THC, enabling a clearer study of non-psychotropic pathways.

Superior Chemical Stability: A Robust Analyte and Formulation Ingredient

As the primary oxidative degradation product of Δ⁹-THC, Cannabinol (CBN) exhibits inherently greater chemical stability, a key attribute for processability and use as an analytical standard. Kinetic studies on cannabinoid degradation in cannabis resin show that Δ⁹-THC is more sensitive to temperature than CBN, with a lower activation energy (Ea) for degradation (51.70 kJ/mol for Δ⁹-THC vs. 65.39 kJ/mol for CBN). This means that under thermal stress, such as during formulation or long-term storage, THC will degrade more readily than CBN. Procuring pure CBN avoids the inconsistencies of in-situ degradation of THC and provides a stable molecule for applications requiring thermal processing or extended shelf-life.

Evidence DimensionActivation Energy (Ea) for Degradation in Cannabis Resin
Target Compound Data65.39 kJ/mol for Cannabinol (CBN)
Comparator Or Baseline51.70 kJ/mol for Δ⁹-Tetrahydrocannabinol (THC)
Quantified DifferenceCBN is more resistant to thermal degradation than THC.
ConditionsThermal degradation studies of cannabinoids in cannabis resin at temperatures from 50-80°C.

For applications requiring heating, long-term storage, or use as a stable analytical reference for THC degradation, procuring pure CBN is more reliable and reproducible than using less stable THC or crude mixtures.

Potent Antibacterial Activity Against Drug-Resistant Gram-Positive Bacteria

Cannabinol (CBN) demonstrates potent antibacterial activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to other major cannabinoids. In a comparative study, CBN, along with CBD, CBG, CBC, and Δ⁹-THC, showed potent activity with Minimum Inhibitory Concentration (MIC) values in the range of 1-2 µg/mL against various MRSA strains. This positions CBN as a valuable research compound for developing novel antibacterial agents, where substitutes like crude extracts would contain inactive compounds and lead to unreliable screening results.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data1-2 µg/mL for Cannabinol (CBN)
Comparator Or Baseline1-2 µg/mL for CBD, CBG, and Δ⁹-THC
Quantified DifferenceComparable potent activity to other major cannabinoids.
ConditionsIn vitro antimicrobial susceptibility testing against a panel of MRSA strains.

This evidence justifies the procurement of pure CBN for antimicrobial research, as its specific, potent activity against drug-resistant bacteria cannot be reliably assessed using impure mixtures or other analogs with different activity profiles.

Unique Neuroprotective Effects Not Observed with THC or CBD in Glaucoma Models

In models of glaucoma, Cannabinol (CBN) demonstrated direct neuroprotective effects on retinal ganglion cells (RGCs) that were not observed with other major cannabinoids. In a key study, CBN significantly decreased pressure-induced cytotoxicity in RGCs, whereas THC and CBD showed no significant neuroprotective effects under the same conditions. This highlights a unique biological activity for CBN, justifying its selection over THC or CBD for research into neuroprotective therapies for ocular diseases.

Evidence DimensionNeuroprotection of Retinal Ganglion Cells (RGCs) under elevated pressure
Target Compound DataSignificantly decreased pressure-induced cytotoxicity
Comparator Or BaselineTHC and CBD showed no significant neuroprotective effects
Quantified DifferenceQualitatively distinct neuroprotective activity
ConditionsIn vitro study of retinal ganglion cell viability under normal and elevated pressure.

For researchers investigating treatments for glaucoma or other neurodegenerative eye diseases, CBN offers a unique mechanism of action not present in THC or CBD, making it a required, non-interchangeable tool.

Analytical Reference Standard for THC Stability and Degradation

Due to its position as the primary, stable oxidation product of THC, pure Cannabinol is the essential reference standard for analytical laboratories quantifying THC degradation in cannabis products. Its superior thermal stability compared to THC ensures accurate and reproducible quantification in quality control and shelf-life studies.

Investigating Non-Psychotropic Neuroprotective Therapies for Ocular Disease

CBN's demonstrated ability to protect retinal ganglion cells from pressure-induced damage, an effect not seen with THC or CBD, makes it the specific compound of choice for research into novel glaucoma treatments. Its low affinity for the CB1 receptor allows for the study of these neuroprotective effects in isolation from significant psychoactivity.

Screening for Novel Antibacterial Agents Against Gram-Positive Pathogens

With potent, quantified antibacterial activity against MRSA (MIC of 1-2 µg/mL), pure CBN is a critical tool for antimicrobial drug discovery programs. Using the isolated compound is necessary to screen for specific structure-activity relationships without interference from other cannabinoids or plant matrix components.

Formulation of Thermally Processed or Long Shelf-Life Products

The higher thermal stability of CBN relative to THC makes it a more suitable cannabinoid for inclusion in products that undergo heat treatment during manufacturing or require a long shelf-life. Procuring pure CBN ensures consistent potency and impurity profiles post-processing.

Physical Description

Leaflets. (NTP, 1992)

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.193280068 g/mol

Monoisotopic Mass

310.193280068 g/mol

Boiling Point

365 °F at 0.05 mmHg (NTP, 1992)

Heavy Atom Count

23

Appearance

A 1 mg/ml solution in methanol

Melting Point

169 to 171 °F (NTP, 1992)

UNII

7UYP6MC9GH

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cannabinol is a cannabinoid isolated from the plant Cannabis that is a metabolite of tetrahydrocannabinol (THC), with potential immunosuppressive and anti-inflammatory activities. Cannabinol preferentially binds to the cannabinoid G-protein coupled receptor CB2, which is mainly expressed on a variety of immune cells, such as T-cells, B-cells, macrophages and dendritic cells. Stimulation of CB2 receptors by cannabinol may both trigger apoptosis in these cells and inhibit the production of a variety of cytokines. Cannabinol exerts minimal affinity for CB1 and has a weak effect on the central nervous system.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

521-35-7

Wikipedia

Cannabinol

Use Classification

Pharmaceuticals

Dates

Last modified: 09-13-2023

[Design and application of special solid phase extraction column for three cannabinol compounds in hemp]

Shuchang Shen, Shaohua Li, Li Guo, Weichao Lü, Qiushi Li
PMID: 34227338   DOI: 10.3724/SP.J.1123.2020.09025

Abstract

Cannabidiol (CBD), cannabinol (CBN), and Δ9-tetrahydrocannabinol (THC) are the most important components of hemp, whose concentrations determine the properties and applications of hemp. Hemp contains a large number of impurities, which must be removed from the extracting solution before determining the cannabinol contents by ultra-high performance liquid chromatography (UHPLC). Neutral alumina, magnesium silicate, and graphitized carbon black have different surface characteristics when used as adsorbents. The removal rates of pigments, total sugar, total fatty acid glyceride, and metal ions as well as the recoveries of the three cannabinols in the extraction solution were evaluated. The amounts of neutral alumina, magnesium silicate, and graphitized carbon black were 1.80 g, 0.15 g, and 0.05 g, respectively. The three adsorbents were mixed well and packed into a polypropylene pipe to prepare a special 2 g/6 mL solid phase extraction (SPE) column for determining the three cannabinol compounds in hemp. The chemical components of the hemp flowers and leaves were extracted with an ethyl acetate/methanol (9∶1, v/v) mixture. After the extracting solution was allowed to pass through the SPE column, the recoveries of CBD, CBN, and Δ9-THC were 98.9%, 95.7%, and 99.2%, respectively. The removal rates of xanthophyll, chlorophyll a, and chlorophyll were 96.3%, 99.2%, and 95.5%, respectively. The removal rates of total sugar, total fatty glyceride, and metal ions were 98.5%, 96.9%, and 85.4%, respectively. In this study, the chromatographic conditions for analyzing the three cannabinol compounds were optimized. The cannabinol compounds were separated within 10 min on an Eclipse Plus C18 column (50 mm×2.1 mm, 1.8 μm) using a mobile phase consisting of 1% (v/v) acetic acid and acetonitrile (30∶70, v/v) at a flow rate of 0.5 mL/min. The detection wavelength was set at 210 nm with a diode array detector, and the sample injection volume was 1 μL. Good linear relationships were observed between the mass peak areas and mass concentrations of CBD, CBN, and Δ9-THC in the range of 0.5-50 mg/L. The corresponding correlation coefficients (
) were 0.9983, 0.9995, and 0.9981, while the detection limits were 0.45 μg/L, 0.53 μg/L, and 0.38 μg/L. The recoveries of CBD, CBN, and Δ9-THC were 90.3%-96.9%, 93.7%-95.6%, and 90.8%-96.1%, with relative standard deviations (RSDs) of 2.2%-6.1%, 4.1%-8.0%, and 2.4%-4.8%, respectively. The results were satisfactory, demonstrating that the special SPE column made of neutral alumina, magnesium silicate, and graphitized carbon black was well suited for the determination of the three cannabinol compounds in hemp.


Cannabinoids in Oral Fluid: Limiting Potential Sources of Cannabidiol Conversion to Δ9- and Δ8-Tetrahydrocannabinol

Cynthia Coulter, Jarrad R Wagner
PMID: 34137890   DOI: 10.1093/jat/bkab074

Abstract

In late 2019, the National Laboratory Certification Program (NLCP) published an article reporting on the potential analytical conversion of 7-carboxy cannabidiol (CBD-COOH) to 11-nor-9-carboxy-Δ9-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) in urine samples. The same conversion is possible in oral fluid with the parent analyte cannabidiol (CBD) converting to Δ9-tetrahydrocannabinol (Δ9-THC) and Δ8-tetrahydrocannabinol (Δ8-THC) under strong acidic conditions. With the recent rise in states legalizing the use of THC and the availability of products containing only CBD, unless the analytical in vitro conversions are controlled, the detection of Δ9-THC or Δ8-THC in oral fluid may not clarify whether the donor was using a CBD product or licit or illicit THC product. Authentic oral fluid samples submitted for cannabinoid analysis were subjected to multiple sample preparation procedures and extraction methods to determine the conditions that allow CBD to convert to THC. CBD single analyte controls prepared from a certified THC-free source were added to the batch to monitor the rate of conversion. Samples were prepared using a base hydrolysis, solid phase extraction, derivatization and analysis by liquid chromatography with tandem mass spectrometry (LC-MS-MS). The base hydrolysis and derivatization were tested independently and did not contribute to the conversion rate. Adjusting the pH of the sample preparation and extraction from pH 2.0 to pH 5.0 changed the conversion rate from 5 to 1%. A pH of 6.0 was not strong enough to extract the cannabinoids efficiently. Removing the acid component of the preparation and extraction procedure eliminated the conversion to THC; however, this did reduce the analyte recovery depending on which extraction column was used. Processing time also contributed to the conversion rate. With smaller trial runs, conversion was not always seen, but with larger validation batches low-level conversion of 1-2% was observed. A fully validated LC-MS-MS method utilizing solid-phase extraction was developed for CBD, Δ9-THC, Δ8-THC and cannabinol. The method specifically targets those analytes found in oral fluid after CBD administration and those that are seen during in vitro CBD conversion. CBD administration was performed using a certified THC-free CBD control.


Fast liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phytocannabinoids in oily based preparations

G M Merone, A Tartaglia, S Rossi, F Santavenere, E Bassotti, C D'Ovidio, M Bonelli, E Rosato, U de Grazia, A Zanardo, M Locatelli, F Savini
PMID: 34062478   DOI: 10.1016/j.jpba.2021.114174

Abstract

The reported method aims to be a powerful aid for the simultaneous determination of tetrahydrocannabinol (THC), cannabidiol (CBD), cannabinol (CBN), cannabigerol (CBG), tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and tetrahydrocannabivarin (THCV) in oily based preparations. The chromatographic separation was carried out using an Hypersil Gold PFP (50 × 2.1 mm, 1.9 μm) column, using H2O + 2 mM ammonium formate + 0.2 % formic acid (M1) and Methanol + 2 mM ammonium formate + 0.2 % formic acid (M2) as mobile phases. The flow rate was set 0.4 mL/min. Specifically, this method was validated in terms of linearity, limit of detections and quantifications (LODs and LOQs), accuracy (precision and trueness, both intra and interday), selectivity, and matrix effects. This procedure allowed quantifying seven phytocannabinoids in less than 10 min. The validated method shows a good linearity within the range 0.25-1000 ng/mL, while precision and trueness (intra- and inter-day) were below <13.25 % and 7.59 %, respectively. Regarding the matrix effect, the method satisfies all the requirements, except for the THC and THCV, where it reaches about 120 %. This element does not affect the method performances as it has been observed that this value is constant and reproducible and therefore does not involve errors in the quantitative analysis. The method was tested and applied on more 70 different oily based preparations. Furthermore, starting from four different cannabis cultivar (FM2, Bedrolite, Bedrocan, and Bediol), it allowed to evaluate the reproducibility of the magistrali preparations. The real samples, in fact, derive from different local pharmacies, and were analyzed by the accredited UNI CEI EN ISO/IEC 17025:2018, Pharmatoxicology Laboratory (ACCREDIA, lab n. 2274 ASLPE, accreditation number 1822 L), accordingly to the current regulations.


CBG, CBD, Δ9-THC, CBN, CBGA, CBDA and Δ9-THCA as antioxidant agents and their intervention abilities in antioxidant action

Andrzej L Dawidowicz, Małgorzata Olszowy-Tomczyk, Rafał Typek
PMID: 33964342   DOI: 10.1016/j.fitote.2021.104915

Abstract

Positive effect of some cannabinoids in the treatment and prophylaxis of a wide variety of oxidation-associated diseases and growing popularity of supplements containing cannabinoids, mainly cannabinoid oils (e.g. CBD oil, CBG oil), in the self-medication of humans cause a growing interest in the antioxidant properties of these compounds, especially those not showing psychotropic effects. Herein, we report the antioxidant activity of cannabigerol (CBG), cannabidiol (CBD), Δ9-tetrahydrocannabinol (Δ9-THC), cannabinol (CBN), cannabigerolic acid (CBGA), cannabinolic acid (CBDA) and Δ9-tetrahydrocannabinolic acid (Δ9-THCA) estimated by spectrophotometric methods: ABTS, DPPH, ORAC, beta-carotene CUPRAC and FRAP. The presented data prove that all the examined cannabinoids exhibit antioxidant activity manifested in their ability to scavenge free radicals, to prevent the oxidation process and to reduce metal ions. Although the intensity of these activities is not the same for the individual cannabinoids it is comparable for all of them with that of E vitamin. As results from the research, the significance of the two types of electron sources presenting in examined cannabinoids, phenolic groups and double bonds transferring electrons, depends on the type of electron-accepting species - radicals/metal ions.


Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite

Grace M Kroner, Kamisha L Johnson-Davis, Kelly Doyle, Gwendolyn A McMillin
PMID: 32445358   DOI: 10.1093/jalm/jfaa020

Abstract

The psychoactive component of cannabis, tetrahydrocannabinol (THC), is one of many cannabinoids present in the plant. Since cannabinoids have extensive structural similarity, it is important to be aware of potential cross-reactivity with immunoassays designed to detect THC metabolite. This is especially important as cannabinoid products are increasingly marketed as legal supplements. The objective of this study was to assess the cross-reactivity of 2 commercial immunoassays designed to detect THC metabolite with 4 cannabinoids: cannabidiol, cannabinol, cannabichromene, and cannabigerol.
Deidentified residual patient urine samples that tested negative for THC metabolite on initial testing were pooled and fortified with the above compounds to detect cross-reactivity. We next tested a range of CBN concentrations to determine what concentration of CBN was required to trigger a positive immunoassay result. Finally, we tested whether CBN has an additive effect with THC in the immunoassay by adding CBN to 21 samples weakly positive for THC by a mass spectrometry method but negative by the EMIT II Plus immunoassay.
Both the EMIT II Plus assay and the Microgenics MultiGent assay demonstrated cross-reactivity with CBN. For the EMIT II Plus assay, about 5-fold more CBN than THC metabolite was required to produce an assay signal equivalent to the cutoff concentration, and CBN displayed an additive effect with THC metabolite. For the Microgenics assay, 20-fold more CBN than THC metabolite was required to cross the cutoff concentration.
These data may help guide the need for confirmatory testing when results of THC metabolite testing by immunoassay are inconsistent with expectations.


Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil

Anubhav Pratap Singh, Farahnaz Fathordoobady, Yigong Guo, Anika Singh, David D Kitts
PMID: 32601363   DOI: 10.1038/s41598-020-67267-0

Abstract

The seed of the hemp plant (Cannabis sativa L.) has been revered as a nutritional resource in Old World Cultures. This has been confirmed by contemporary science wherein hempseed oil (HSO) was found to exhibit a desirable ratio of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs) considered optimal for human nutrition. HSO also contains gamma-linoleic acid (GLA) and non-psychoactive cannabinoids, which further contribute to its' potential bioactive properties. Herein, we present the kinetics of the thermal stability of these nutraceutical compounds in HSO, in the presence of various antioxidants (e.g. butylated hydroxytoluene, alpha-tocopherol, and ascorbyl palmitate). We focussed on oxidative changes in fatty acid profile and acidic cannabinoid stability when HSO was heated at different temperatures (25 °C to 85 °C) for upto 24 h. The fatty acid composition was evaluated using both GC/MS and
H-NMR, and the cannabinoids profile of HSO was obtained using both HPLC-UV and HPLC/MS methods. The predicted half-life (DT50) for omega-6 and omega-3 PUFAs in HSO at 25 °C was about 3 and 5 days, respectively; while that at 85 °C was about 7 and 5 hours respectively, with respective activation energies (E
) being 54.78 ± 2.36 and 45.02 ± 2.87 kJ/mol. Analysis of the conjugated diene hydroperoxides (CDH) and p-Anisidine value (p-AV) revealed that the addition of antioxidants significantly (p < 0.05) limited lipid peroxidation of HSO in samples incubated at 25-85 °C for 24 h. Antioxidants reduced the degradation constant (k) of PUFAs in HSO by upto 79%. This corresponded to a significant (p < 0.05) increase in color stability and pigment retention (chlorophyll a, chlorophyll b and carotenoids) of heated HSO. Regarding the decarboxylation kinetics of cannabidiolic acid (CBDA) in HSO, at both 70 °C and 85 °C, CBDA decarboxylation led to predominantly cannabidiol (CBD) production. The half-life of CBDA decarboxylation (originally 4 days) could be increased to about 17 days using tocopherol as an antioxidant. We propose that determining acidic cannabinoids decarboxylation kinetics is a useful marker to measure the shelf-life of HSO. The results from the study will be useful for researchers looking into the thermal treatment of hempseed oil as a functional food product, and those interested in the decarboxylation kinetics of the acidic cannabinoids.


Cannabinol in the spotlight: Toxicometabolomic study and behavioral analysis of zebrafish embryos exposed to the unknown cannabinoid

Ieremias Chousidis, Theodoros Chatzimitakos, Dimitrios Leonardos, Michaela D Filiou, Constantine D Stalikas, Ioannis D Leonardos
PMID: 32200177   DOI: 10.1016/j.chemosphere.2020.126417

Abstract

Cannabinol (CBN) is a degradation product of the cannabis metabolite Δ9-tetrahydrocannabinol. The CBN concentration in cannabis leaves ranges between 0.1 and 1.6% (w/w of dry weight); it increases as the plant ages and its formation is affected by the storage conditions. As CBN has not been extensively studied so far, the need to examine its impact in vivo is imperative due to the increasing use of cannabis globally. In the study herein, the CBN toxicity, effects on heart physiology, morphological malformations, behavioral changes and alterations in metabolic pathways of zebrafish larvae upon CBN exposure to sublethal concentrations were examined. The LD
value was estimated at 1.12 mg/l. At the same time, malformations in zebrafish larvae increased significantly in a dose-dependent manner and exposure to CBN concentrations greater than 0.75 mg/l provoked abnormalities like pericardial edema, yolk sac anomalies and tail bending. Concentrations above this threshold resulted in elongated and shorter in width hearts and in separation of ventricle from atrium. The total movement distance and velocity were increased in dark and decreased in light conditions, in a concentration-dependent manner. Our results showed that CBN acts both as a stimulant and a sedative, with larvae to exhibit altered velocity and bradycardia, respectively. The metabolomic analysis revealed alterations mainly to amino acids, which are related to acute toxicity and hint towards systemic metabolic and neuropathophysiological changes. Taken together, our data indicate increased toxic effects as CBN exposure concentration increases, which should be taken into consideration when studying the impact of cannabis on organisms.


Free and Glucuronide Urine Cannabinoids after Controlled Smoked, Vaporized and Oral Cannabis Administration in Frequent and Occasional Cannabis Users

Marilyn A Huestis, Cristina Sempio, Matthew N Newmeyer, Maria Andersson, Allan J Barnes, Osama A Abulseoud, Benjamin C Blount, Jennifer Schroeder, Michael L Smith
PMID: 32369162   DOI: 10.1093/jat/bkaa046

Abstract

Total urinary 11-nor-9-carboxy-tetrahydrocannabinol (THCCOOH) concentrations are generally reported following cannabis administration. Few data are available for glucuronide and minor cannabinoid metabolite concentrations. All urine specimens from 11 frequent and 9 occasional cannabis users were analyzed for 11 cannabinoids for ~85 h by liquid chromatography with tandem mass spectrometry following controlled smoked, vaporized or oral 50.6 mg Δ9-tetrahydrocannabinol (THC) in a randomized, placebo-controlled, within-subject dosing design. No cannabidiol, cannabinol, cannabigerol, tetrahydrocannabivarin (THCV), THC, 11-OH-THC and Δ9-tetrahydrocannabinolic acid were detected in urine. Median THCCOOH-glucuronide maximum concentrations (Cmax) following smoked, vaporized and oral routes were 68.0, 26.7 and 360 μg/L for occasional and 378, 248 and 485 μg/L for frequent users, respectively. Median time to specific gravity-normalized Cmax (Tmax) was 5.1-7.9 h for all routes and all users. Median Cmax for THCCOOH, THC-glucuronide and 11-nor-9-carboxy-Δ9-THCV (THCVCOOH) were <7.5% of THCCOOH-glucuronide Cmax concentrations. Only THC-glucuronide mean Tmax differed between routes and groups, and was often present only in occasional users' first urine void. Multiple THCCOOH-glucuronide and THCCOOH peaks were observed. We also evaluated these urinary data with published models for determining recency of cannabis use. These urinary cannabinoid marker concentrations from occasional and frequent cannabis users following three routes of administration provide a scientific database to assess single urine concentrations in cannabis monitoring programs. New target analytes (CBD, CBN, CBG, THCV and phase II metabolites) were not found in urine. The results are important to officials in drug treatment, workplace and criminal justice drug monitoring programs, as well as policy makers with responsibility for cannabis regulations.


Selective Extraction of Cannabinoid Compounds from Cannabis Seed Using Pressurized Hot Water Extraction

Yannick Nuapia, Hlanganani Tutu, Luke Chimuka, Ewa Cukrowska
PMID: 32183432   DOI: 10.3390/molecules25061335

Abstract

Phytochemicals of
mainly for the use in the different industries are that of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). Pressurized hot water extraction (PHWE) is seen as an efficient, fast, green extraction technique for the removal of polar and semi-polar compounds from plant materials. The PHWE technique was applied to extract cannabinoid compounds from
seed. Response surface methodology was used to investigate the influence of extraction time (5-60 min), extraction temperature (50-200 °C) and collector vessel temperature (25-200 °C) on the recovery of delta-9-tetrahydrocannabinol (THC), cannabinol (CBN), cannabidiol (CBD), cannabichromene (CBG) and cannabigerol (CBC) from
seed by PHWE. The identification and semi quantification of cannabinoid compounds were determined using GCXGC-TOFMS. The results obtained from different extractions show that the amount of THC and CBN was drastically decreasing in the liquid extract when the temperature rose from 140 to 160 °C in the extraction cell and the collector's vessel. The optimal conditions to extract more CBD, CBC, and CBG than THC and CBN were set at 150 °C, 160 °C and 45 min as extraction temperature, the temperature at collector vessel, and the extraction time, respectively. At this condition, the predicted and experimental ratio of THCt (THC + CBN)/CBDt (CBD + CBC+ CBG) was found to be 0.17 and 0.18, respectively. Therefore, PHWE can be seen as an alternative to the classic extraction approach as the efficiency is higher and it is environmentally friendly.


Cannabis constituents reduce seizure behavior in chemically-induced and scn1a-mutant zebrafish

Cammi Thornton, Kennedy E Dickson, Dennis R Carty, Nicole M Ashpole, Kristine L Willett
PMID: 32585475   DOI: 10.1016/j.yebeh.2020.107152

Abstract

Current antiepileptic drugs (AEDs) are undesirable for many reasons including the inability to reduce seizures in certain types of epilepsy, such as Dravet syndrome (DS) where in one-third of patients does not respond to current AEDs, and severe adverse effects that are frequently experienced by patients. Epidiolex, a cannabidiol (CBD)-based drug, was recently approved for treatment of DS. While Epidiolex shows great promise in reducing seizures in patients with DS, it is used in conjunction with other AEDs and can cause liver toxicity. To investigate whether other cannabis-derived compounds could also reduce seizures, the antiepileptic effects of CBD, Δ9-tetrahydrocannabinol (THC), cannabidivarin (CBDV), cannabinol (CBN), and linalool (LN) were compared in both a chemically-induced (pentylenetetrazole, PTZ) and a DS (scn1Lab
) seizure models. Zebrafish (Danio rerio) that were either wild-type (Tupfel longfin) or scn1Lab
(DS) were exposed to CBD, THC, CBDV, CBN, or LN for 24 h from 5 to 6 days postfertilization. Following exposure, total distance traveled was measured in a ViewPoint Zebrabox to determine if these compounds reduced seizure-like activity. Cannabidiol (0.6 and 1 μM) and THC (1 and 4 μM) significantly reduced PTZ-induced total distance moved. At the highest THC concentration, the significant reduction in PTZ-induced behavior was likely the result of sedation as opposed to antiseizure activity. In the DS model, CBD (0.6 μM), THC (1 μM), CBN (0.6 and 1 μM), and LN (4 μM) significantly reduced total distance traveled. Cannabinol was the most effective at reducing total distance relative to controls. In addition to CBD, other cannabis-derived compounds showed promise in reducing seizure-like activity in zebrafish. Specifically, four of the five compounds were effective in the DS model, whereas in the PTZ model, only CBD and THC were, suggesting a divergence in the mode of action among the cannabis constituents.


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